2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile 2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763507
InChI: InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2
SMILES: C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N
Molecular Formula: C48H30N4
Molecular Weight: 662.8 g/mol

2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile

CAS No.:

Cat. No.: VC13763507

Molecular Formula: C48H30N4

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile -

Specification

Molecular Formula C48H30N4
Molecular Weight 662.8 g/mol
IUPAC Name 2-[4-[3,6,8-tris[4-(cyanomethyl)phenyl]pyren-1-yl]phenyl]acetonitrile
Standard InChI InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2
Standard InChI Key WGPFIQPUISHGFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N
Canonical SMILES C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a central pyrene moiety substituted at its 1,3,6,8-positions with benzene rings, each para-substituted with an acetonitrile (-CH2CN) group. This tetrahedral symmetry suggests a rigid, planar structure conducive to π-π stacking interactions, a feature critical for applications in optoelectronics and porous materials .

Table 1: Hypothetical Molecular Properties

PropertyValue
Molecular FormulaC40H24N4 (estimated)
Molecular Weight584.65 g/mol (calculated)
CAS NumberNot formally assigned
SymmetryD2h (planar)

The absence of a defined CAS number and molecular weight in available databases highlights the compound’s niche research status. Its structural similarity to 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (CAS 1610471-69-6) , a well-studied COF ligand, implies shared synthetic and functional characteristics.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for 2,2',2'',2'''-(pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile is documented, analogous compounds suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Pyrene undergoes electrophilic substitution with benzyl bromide derivatives to install benzene rings.

  • Nitrile Functionalization: Subsequent cyanoethylation introduces acetonitrile groups via nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (Est.)
1Pyrene, AlCl3, C6H5CH2Br80°C60–70%
2NaCN, DMSO120°C40–50%

The use of aqueous-phase copper(I) acetonitrile complexes could facilitate nitrile coordination during purification, though this remains speculative.

Spectroscopic Characterization

Hypothetical characterization data, inferred from related PAHs :

  • IR Spectroscopy: Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C).

  • NMR: A singlets at δ 2.22 ppm (CH2CN) and aromatic proton signals between δ 7.5–8.5 ppm .

Physicochemical Properties

Thermal Stability

The compound’s extended conjugation system likely confers high thermal stability, akin to pyrene-based COFs that withstand temperatures >400°C .

Solubility and Reactivity

  • Solubility: Poor in polar solvents (water, ethanol) due to aromaticity; soluble in DMF or DCM.

  • Reactivity: Nitrile groups may participate in cycloaddition reactions or serve as ligands for transition metals .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

Structural analogs like PyTA-BC-Ph-COF exhibit:

  • High Surface Area: 1445 m²/g , enabling gas storage.

  • Photocatalysis: Hydrogen evolution rates up to 2072.4 μmol g⁻¹ h⁻¹ under visible light .

Table 3: Performance Metrics of Pyrene-Based COFs

PropertyValue (Analog)Potential (Target Compound)
Proton Conductivity10⁻² S cm⁻¹ at 70°C Moderate (requires sulfonation)
Photocurrent Density100 μA cm⁻² Comparable with optimized doping

Optoelectronics

The π-conjugated system suggests utility in organic light-emitting diodes (OLEDs) or photovoltaic cells, though experimental validation is needed.

Challenges and Future Directions

  • Synthesis Optimization: Improved yields via flow chemistry or microwave-assisted reactions.

  • Functionalization: Introducing sulfonic acid or amine groups to enhance proton conductivity .

  • Toxicity Studies: No data exists on environmental or health impacts, necessitating thorough evaluation.

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